Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one]
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Description
Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one] is a useful research compound. Its molecular formula is C25H16F6N2O2S and its molecular weight is 522.47. The purity is usually 95%.
BenchChem offers high-quality Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one] including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity .
Mode of Action
Thiazolidine derivatives generally interact with their targets through the sulfur and nitrogen atoms present in their five-membered ring structure .
Biochemical Pathways
Thiazolidine derivatives have been associated with various biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
The pharmacokinetic activity of thiazolidine derivatives has been a subject of study, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives, in general, have been associated with a diverse range of biological responses due to their varied biological properties .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F6N2O2S/c26-24(27,28)16-6-3-5-15(11-16)13-32-20-10-2-1-9-19(20)23(22(32)35)33(21(34)14-36-23)18-8-4-7-17(12-18)25(29,30)31/h1-12H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDDCQAVOBQDTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.